2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine is a complex organic compound with a unique structure that includes a chlorophenyl group, a dihydrobenzopyran ring, and a triethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine typically involves multiple steps. One common method includes the following steps:
Formation of the dihydrobenzopyran ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction using a chlorobenzene derivative.
Attachment of the triethylamine moiety: This can be done through a nucleophilic substitution reaction where a triethylamine derivative reacts with a suitable leaving group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dihydrobenzopyran ring to a fully saturated benzopyran ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated benzopyran derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorphenesin: A muscle relaxant with a similar chlorophenyl group.
Chlorpheniramine: An antihistamine with a similar structure but different pharmacological effects.
p-Chlorophenyl 2,3-epoxypropyl ether: A compound with a similar chlorophenyl group but different functional groups.
Uniqueness
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine is unique due to its combination of a dihydrobenzopyran ring and a triethylamine moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
102433-85-2 |
---|---|
Molekularformel |
C27H30ClNO2 |
Molekulargewicht |
436.0 g/mol |
IUPAC-Name |
2-[4-[3-(4-chlorophenyl)-3,4-dihydro-2H-chromen-4-yl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C27H30ClNO2/c1-3-29(4-2)17-18-30-23-15-11-21(12-16-23)27-24-7-5-6-8-26(24)31-19-25(27)20-9-13-22(28)14-10-20/h5-16,25,27H,3-4,17-19H2,1-2H3 |
InChI-Schlüssel |
GKWHEBWKJBRTCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2C(COC3=CC=CC=C23)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.